molecular formula C5H8ClFN2 B12084676 (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

Cat. No.: B12084676
M. Wt: 150.58 g/mol
InChI Key: OLZBUMFLINUMEV-JBUOLDKXSA-N
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Description

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is a fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.

Scientific Research Applications

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or mechanical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-fluoroproline: Another fluorinated pyrrolidine derivative with similar structural properties.

    (2S,4R)-4-fluoroglutamine: A fluorinated amino acid used in metabolic studies.

Uniqueness

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is unique due to its specific fluorination pattern and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H8ClFN2

Molecular Weight

150.58 g/mol

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m1./s1

InChI Key

OLZBUMFLINUMEV-JBUOLDKXSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C#N)F.Cl

Canonical SMILES

C1C(CNC1C#N)F.Cl

Origin of Product

United States

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